molecular formula CH3C(CH3)2CH2CH(CH3)2<br>C8H18<br>C8H18 B107328 Isooctane CAS No. 540-84-1

Isooctane

Cat. No. B107328
CAS RN: 540-84-1
M. Wt: 114.23 g/mol
InChI Key: NHTMVDHEPJAVLT-UHFFFAOYSA-N
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Description

Isooctane Description

Isooctane, also known as 2,2,4-trimethylpentane, is a major component of gasoline formulations and is renowned for its role in defining the octane rating scale, where it is considered to be the high-octane reference fuel. Its molecular structure, which includes a quaternary carbon group, makes it relatively resistant to knocking and pre-ignition in engines, thus serving as a benchmark for anti-knock properties in fuel .

Synthesis Analysis

Isooctane can be synthesized through the dimerization of isobutene followed by hydrogenation. The dimerization process can be catalyzed by Ni/Al2O3, which has been shown to have high selectivity for diisobutenes, a precursor to isooctane . The presence of polar components such as tert-butyl alcohol (TBA), methanol, and methyl tert-butyl ether (MTBE) can influence the selectivity and conversion rates during the dimerization process .

Molecular Structure Analysis

The molecular structure of isooctane consists of a branched chain with a quaternary carbon atom. This structure is significant as it influences the thermochemical properties of the compound, including enthalpies of formation, entropy, and heat capacities. Computational studies have been conducted to determine these properties, taking into account the internal rotation conformers and the effects of intramolecular interactions .

Chemical Reactions Analysis

Isooctane undergoes various chemical reactions during combustion. In flames, it forms oxygenated compounds such as carbonyl compounds, alcohols, and organic acids, which are created rapidly and then decrease in concentration as the reaction progresses . The kinetics of isooctane's partial oxidation for hydrogen production has been studied, revealing that the Langmuir–Hinshelwood–Hougen–Watson (LHHW) mechanism is likely the most probable pathway for this reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of isooctane are crucial for its application as a fuel. Its combustion characteristics have been studied in various conditions, including the active-thermal atmosphere combustion (ATAC) process, which is influenced by factors such as injection timing and equivalence ratio . The degradation of isooctane by Mycobacterium austroafricanum IFP 2173 has also been investigated, providing insights into its biodegradability and potential environmental impact .

Relevant Case Studies

Case studies have demonstrated the use of isooctane in various applications. For instance, the degradation kinetics and catabolic pathway of isooctane by a specific bacterial strain highlight the potential for bioremediation of hydrocarbon-contaminated environments . Additionally, the study of isooctane's combustion under the ATAC process provides valuable information for improving engine efficiency and reducing emissions .

Scientific Research Applications

1. Investigation of Gasoline Vapor Explosion Dynamics

Isooctane is utilized as a substitute to study heat release, chemical kinetics, and flame behaviors in gasoline vapor explosions. This substitution assists in predicting gasoline vapor explosion overpressure and refining explosion models (Zhang, Liang, & Wang, 2019).

2. Role in Steroid Quantification

In biological research, isooctane is employed for the extraction and quantification of corticosteroids secreted by isolated adrenals from sodium-depleted rats. This method circumvents the need for extensive chromatography, facilitating efficient analysis (Zuccarello, Frishmuth, & Rice, 1974).

3. Enzyme Behavior in Organic Solvents

Isooctane is part of a system used to study enzyme behavior in organic solvents, particularly for examining the catalytic activities of enzymes like tyrosinase in non-aqueous environments (Bru, Sánchez-Ferrer, & García-Carmona, 1989).

4. Isooctane Production and Environmental Impact

Research on the production of isooctane via catalytic distillation highlights its significance as an octane enhancer for gasoline. This process is noted for energy savings and reduced greenhouse gas emissions (Goortani et al., 2015).

5. Biodegradation Studies

Isooctane's biodegradability has been investigated, particularly focusing on Mycobacterium austroafricanum IFP 2173, the only known strain that uses isooctane as a sole carbon and energy source (Solano-Serena, Marchal, Heiss, & Vandecasteele, 2004).

6. Microbial Tolerance Enhancement

Genetic regulatory networks have been studied to improve microbial tolerance to hydrocarbons like isooctane, enhancing the efficiency of hydrocarbon bioremediation and biochemical processes (Kang & Chang, 2012).

7. Role in Catalytic Reactions

Studies on isooctane focus on its role in catalytic reactions, particularly in the dimerization of isobutene and the influence of polar components in this process. This research contributes to the understanding of gasoline formulation and potential replacements for components like MTBE (Honkela & Krause, 2003).

8. Combustion and Oxidation Studies

Isooctane's combustion characteristics are a key area of study, with research examining its role in high-temperature oxidation and multistage autoignition processes. This is crucial for understanding its use in internal combustion engines and its anti-knock properties (Basevich et al., 2015).

9. Alternative Fuel Research

Research on isooctane also extends to its comparison with alternative fuels like lemon peel oil in terms of spray characteristics and suitability for direct injection spark ignition engines. This contributes to the exploration of renewable energy sources (Biswal et al., 2019).

Safety And Hazards

Isooctane is highly flammable and its vapor may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation . It may cause drowsiness or dizziness .

Future Directions

The global market for Isooctane estimated at US$6.1 Billion in the year 2022, is projected to reach a revised size of US$13.8 Billion by 2030 . The increased use of isooctane as an anti-crashing additive in petrol is the driving force behind the growth of the world market in isooctane .

properties

IUPAC Name

2,2,4-trimethylpentane
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InChI

InChI=1S/C8H18/c1-7(2)6-8(3,4)5/h7H,6H2,1-5H3
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InChI Key

NHTMVDHEPJAVLT-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CC(C)(C)C
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Molecular Formula

C8H18, Array
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DSSTOX Substance ID

DTXSID7024370
Record name 2,2,4-Trimethylpentane
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Molecular Weight

114.23 g/mol
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Physical Description

Isooctane appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Vapors are heavier than air., Dry Powder, Liquid; Gas or Vapor; Liquid, Colorless liquid with an odor of gasoline; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Record name Pentane, 2,2,4-trimethyl-
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Boiling Point

99.238 °C, 99 °C
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Flash Point

10 °F (NFPA, 2010), -12 °C, 4.5 °C (OPEN CUP), 4.5 °C o.c.
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Solubility

PRACTICALLY INSOL IN WATER; SOMEWHAT SOL IN ABS ALC; SOL IN BENZENE, TOLUENE, XYLENE, CHLOROFORM, ETHER, CARBON DISULFIDE, CARBON TETRACHLORIDE, DMF & OILS, EXCEPT CASTOR OIL., MISCIBLE WITH ACETONE, HEPTANE., Solubility in water: none
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Density

0.69194 @ 20 °C/4 °C, Relative density (water = 1): 0.69
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Vapor Density

3.93 (AIR= 1), Relative vapor density (air = 1): 3.9
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Vapor Pressure

49.3 [mmHg], 40.6 MM HG @ 21 °C, Vapor pressure, kPa at 20 °C: 5.1
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Mechanism of Action

The mechanism by which 2,2,4-trimethylpentane related radiolabel was retained in the kidneys after dosing of Fischer 344 rats with 4.4 millimoles/kg radiolabeled 2,2,4-trimethylpentane was studied. The subcellular localization of radioactivity in the kidney was examined. The nature of the association of the parent compound or any metabolite with alpha2u-globulin in the kidney, liver, plasma and urine of male rats and in the kidney of female rats was investigated. More radiolabeled material was detected in the kidneys of male than female rats. Subcellular fractionation of male kidneys 24 hours after dosing with 2,2,4-trimethylpentane, by centrifugation at 116,000 times gravity, resulted in an association of 60% of the radiolebeled material with the supernatant. Two components were obtained from this supernatant by column chromatography. One component contained 26% of the radiolabel and coeluted with alpha2u-globulin and cross reacted with an antibody specific for this globulin. the other component, which the authors suggest contains 2,2,4-trimethylpentane metabolites, eluted in a low molecular weight range. Column chromatography analysis was performed of the male liver and female kidney 116,000 times gravity supernatants, and of male urine and plasma, 24 hr after administration of 2,2,4-trimethylpentane. Radiolabel from 2,2,4-trimethylpentane in male urine resolved into the same two components as the male kidney supernatant. Radiolabel in male liver and female kidney supernatants eluted as a single component with a low molecular weight. The metabolite bound to the male rat kidney fraction containing alpha2u-globulin was identified as 2,4,4-trimethyl-2-pentanol. The amount of this metabolite retained in the kidneys was maximal by 24 hr and then remained virtually constant for 72 hr., Subchronic exposure of male rats to the nephrotoxin 2,2,4-trimethylpentane causes accumulation of protein droplets in the epithelial cells of the renal cortex. Experimental evidence suggests that these droplets contain alpha 2u-globulin, a low molecular weight protein found specifically in the urine of male rats. It has been proposed that aldehyde metabolites of 2,2,4-trimethylpentane form Schiff base adducts with the lysine groups of alpha 2u-globulin and thereby inhibit renal lysosomal processing of the protein. Accordingly, the ability of 2,2,4-trimethylpentane and its metabolites to covalently bind to alpha 2u-globulin was examined. As a model, a (14)C formaldehyde-alpha 2u-globulin Schiff base was formed. This protein adduct was stabilized by reduction with cyanoborohydride and could be identified by sodium dodecyl sulfate polyacrylamide gel electrophoresis. Protein analysis by sodium dodecyl sulfate polyacrylamide gel electrophoresis demonstrated that hepatocytes isolated from male Fischer 344 rats produced significant quantities of alpha 2u-globulin in culture, whereas hepatocytes from female rats did not. A 15 hr exposure of metabolically competent, primary cultures of male rat hepatocytes to (14)C 2,2,4-trimethylpentane (0.1 and 0.5%, v/v), followed by reduction with cyanoborohydride, dialysis, and analysis with sodium dodecyl sulfate polyacrylamide gel eletrophoresis, revealed no evidence of radiolabeled alpha 2u-globulin. Analysis as above showed no 2,2,4-trimethylpentane derived radioactivity in fractions containing alpha 2u-globulin from liver, blood, kidney cortex, or urine. The absence of a detectable covalent interaction between 2,2,4-trimethylpentane and alpha 2u-globulin following in vitro or in vivo exposure suggests that 2,2,4-trimethylpentane alpha 2u-globulin adduct is not responsible for the excessive formation of protein droplets in the renal cortex of exposed male rats.
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Product Name

2,2,4-Trimethylpentane

Color/Form

MOBILE LIQUID, COLORLESS LIQUID

CAS RN

540-84-1, 85404-20-2
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Melting Point

-107.45 °C, -107 °C
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isooctane
Reactant of Route 2
Isooctane
Reactant of Route 3
Reactant of Route 3
Isooctane
Reactant of Route 4
Isooctane
Reactant of Route 5
Isooctane
Reactant of Route 6
Isooctane

Citations

For This Compound
80,000
Citations
X Ma, C Jiang, H Xu, H Ding, S Shuai - Fuel, 2014 - Elsevier
… MF–isooctane at varying … isooctane) and MF50 (50% MF and 50% isooctane) under different equivalence ratios and temperatures are then deduced and compared to MF and isooctane. …
Number of citations: 128 www.sciencedirect.com
PG Lignola, FP Di Maio, A Marzocchella… - Symposium …, 1989 - Elsevier
… 2 the ignition diagram of isooctane is reported. It appears that the low temperature ignition region is … For isooctane, the unstable behavior can be observed at pressures above 909 kPa, …
Number of citations: 55 www.sciencedirect.com
ÖL Gülder - Combustion and flame, 1984 - Elsevier
Laminar burning velocities of isooctane, ethanol, and isooctane-ethanol blends in air have been determined over a practical range of mixture strength at various initial mixture …
Number of citations: 118 www.sciencedirect.com
S Barbaric, PL Luisi - Journal of the American Chemical Society, 1981 - ACS Publications
… In particular, we describe the properties of a-chymotrypsin solubilized in isooctane with bis (2-… AOT in isooctane had generally an absorbance less than 0.03 at 280 nm. Isooctane puriss …
Number of citations: 354 pubs.acs.org
ÖL Gülder - Symposium (international) on combustion, 1982 - Elsevier
Variation of the laminar burning velocities of methanol, ethanol and isooctane with equivalenceratio, pressure and temperature were determined using a constant volume bomb. …
Number of citations: 266 www.sciencedirect.com
X He, SM Walton, BT Zigler… - … Journal of Chemical …, 2007 - Wiley Online Library
… of isooctane 1,11,10. Consequently, the objective of the current work was to clarify the reaction pathways important during isooctane … of HC intermediates during isooctane ignition. …
Number of citations: 75 onlinelibrary.wiley.com
HO Baled, P Koronaios, D Xing, R Miles, D Tapriyal… - Fuel, 2016 - Elsevier
Experimental viscosity data are reported for n-octane and isooctane (2,2,4-trimethylpentane) at pressures between 4 and 242 MPa and temperatures between 303 and 523 K. These …
Number of citations: 14 www.sciencedirect.com
M Christensen, B Johansson, P Einewall - SAE transactions, 1997 - JSTOR
… Three different fuels were used; isooctane, ethanol and natural gas. Some remarkable … Stable and efficient operation with HCCI could be obtained with λ=3 to λ=9 using isooctane …
Number of citations: 569 www.jstor.org
M Metghalchi, JC Keck - Combustion and flame, 1982 - Elsevier
Burning velocities of mixtures of air with methonol, isooctane, and indolene (RMFD303) have been measured using the constant volume bomb method for fuel-air equivalence ratios φ = …
Number of citations: 264 www.sciencedirect.com
R Oktavian, V Amidelsi, A Rasmito, G Wibawa - Fuel, 2013 - Elsevier
… of ethanol–isooctane and 1-butanol–isooctane systems at … data for pure isooctane and ethanol and ethanol–isooctane system. … The vapor pressure of an ethanol–isooctane mixture was …
Number of citations: 32 www.sciencedirect.com

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